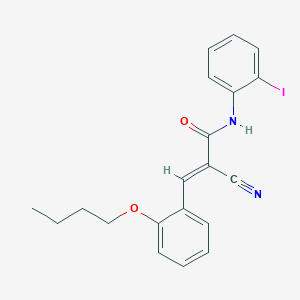
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as CH223191, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to selectively inhibit the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating various cellular processes.
Mechanism of Action
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide acts as a competitive inhibitor of the AhR pathway by binding to the PAS-B domain of the AhR protein. This prevents the binding of the AhR protein to its ligands, such as dioxin and polycyclic aromatic hydrocarbons (PAHs), and inhibits the translocation of the AhR protein to the nucleus. This ultimately leads to the inhibition of the transcriptional activity of the AhR pathway.
Biochemical and physiological effects:
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can inhibit the expression of genes involved in xenobiotic metabolism, immune response, and cell cycle regulation. In vivo studies have shown that (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can protect against the toxic effects of dioxin and PAHs, reduce inflammation, and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is its selectivity for the AhR pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. This makes (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide a valuable tool for studying the specific functions of the AhR pathway. However, one limitation of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is its relatively low potency compared to other AhR inhibitors. This can make it difficult to achieve complete inhibition of the AhR pathway at lower concentrations of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide.
Future Directions
There are several future directions for the use of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in scientific research. One area of interest is the role of the AhR pathway in cancer development and progression. (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to inhibit tumor growth in several animal models, and further studies are needed to investigate its potential as a cancer therapeutic. Another area of interest is the potential use of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in the treatment of autoimmune diseases, as the AhR pathway has been implicated in the regulation of immune responses. Finally, further optimization of the synthesis method for (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide may lead to the development of more potent and selective AhR inhibitors for use in scientific research.
Synthesis Methods
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can be synthesized using a multistep process involving the reaction of 2-iodoaniline with 2-hexoxybenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then subjected to a palladium-catalyzed Heck coupling reaction with acrylamide to yield (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide. This synthesis method has been optimized to produce high yields of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide with good purity.
Scientific Research Applications
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively used in scientific research to study the role of the AhR pathway in various cellular processes. The AhR pathway is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, cell cycle regulation, and apoptosis. (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been shown to selectively inhibit the AhR pathway without affecting other signaling pathways, making it a valuable tool for studying the specific functions of the AhR pathway.
properties
IUPAC Name |
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O2/c1-2-3-4-9-14-27-21-13-8-5-10-17(21)15-18(16-24)22(26)25-20-12-7-6-11-19(20)23/h5-8,10-13,15H,2-4,9,14H2,1H3,(H,25,26)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKWVXIVVPRJKP-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[2-(hexyloxy)phenyl]-N~1~-(2-iodophenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile](/img/structure/B7466739.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)

![(Z)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B7466794.png)
![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)

![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)